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Abstract

3-Hydroxypromazine is a significant metabolite of the phenothiazine antipsychotic drug, promazine. This document provides a comprehensive
technical overview of its chemical structure, properties, and inferred biological activities. While experimental data for 3-Hydroxypromazine is limited,
this guide synthesizes available information and extrapolates potential characteristics and methodologies based on closely related compounds. The
content herein is intended to serve as a foundational resource for researchers engaged in the study of phenothiazine metabolism, pharmacokinetics,
and drug development.

Chemical Structure and Properties

3-Hydroxypromazine, with the IUPAC name 10-[3-(dimethylamino)propyl]phenothiazin-3-ol, is a derivative of promazine characterized by the additio
of a hydroxyl group at the 3-position of the phenothiazine ring.[1] This structural modification is a result of metabolic processes in the body.

Chemical Structure

The chemical structure of 3-Hydroxypromazine is presented below:
Chemical Identifiers:

* IUPAC Name: 10-[3-(dimethylamino)propyl]phenothiazin-3-ol[1][2]
o CAS Number: 316-85-8[1][2]

¢ Molecular Formula: C17H20N20S[1][2]

e SMILES: CN(C)CCCN1C2=C(C=C(C=C2)0)SC3=CC=CC=C31[1]

¢ InChl Key: FCWHSDRYYOAXGG-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative experimental data for many of the physical properties of 3-Hydroxypromazine are not readily available in the public domain. The
following table summarizes the known and computed properties.
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Property

Value

Source

Molecular Weight

300.4 g/mol

[

Monoisotopic Mass

300.12963444 Da

PubChem (Computed)

XLogP3 4.2 PubChem (Computed)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Signaling Pathways and Mechanism of Action

Direct pharmacological studies on 3-Hydroxypromazine are scarce. However, its mechanism of action can be inferred from its structural similarity to
promazine and other phenothiazine antipsychotics. Promazine and its analogues are known to interact with a variety of neurotransmitter receptors. TI
primary mechanism of action for antipsychotic effects is believed to be the antagonism of dopamine D2 receptors in the mesolimbic pathway of the
brain. Additionally, phenothiazines often exhibit antagonist activity at histamine H1, muscarinic M1, and alpha-1 adrenergic receptors, which contribut
to their side effect profile, including sedation, anticholinergic effects, and orthostatic hypotension.

As a hydroxylated metabolite, 3-Hydroxypromazine is likely to retain affinity for these receptors. The introduction of a hydroxyl group can, in some
cases, alter the binding affinity and selectivity for different receptor subtypes.

Inferred mechanism of 3-Hydroxypromazine at the synapse.

Experimental Protocols

While a dedicated, standardized protocol for the synthesis and analysis of 3-Hydroxypromazine is not widely published, the following sections outlin
plausible methodologies based on the analysis of promazine and its metabolites, as well as general techniques for similar compounds.

Isolation from Biological Matrices

3-Hydroxypromazine is a known metabolite of promazine and can be isolated from biological samples such as urine. The general workflow for its
isolation is as follows:

Workflow for the isolation of 3-Hydroxypromazine.

Methodology:
« Sample Preparation: Collect urine samples from subjects administered with promazine.

« Enzymatic Hydrolysis: Since 3-Hydroxypromazine is often present as a glucuronide or sulfate conjugate, treat the urine sample with -
glucuronidase and arylsulfatase to cleave the conjugate and release the free metabolite.

« Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or use a solid-phase extraction (SPE) cartridge to isolate tt
analyte from the aqueous matrix.

 Purification: Further purify the extracted sample using preparative high-performance liquid chromatography (HPLC) to obtain a pure fraction of 3-
Hydroxypromazine.

Analytical Methods

An HPLC method for the analysis of 3-Hydroxypromazine can be adapted from established methods for other phenothiazines.

Proposed HPLC Conditions:
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Parameter Condition

Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 um)

Mobile Phase A gradient of acetonitrile and a buffer (e.g., ammonium acetate)
Flow Rate 1.0 mL/min

Detection UV at a wavelength around 254 nm

Injection Volume 20 pL

digraph "HPLC Analysis Workflow" {

graph [bgcolor="#F1F3F4"];

node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [color="#4285F4", arrowhead=normal, fontname="Arial", fontsize=9];

sample prep [label="Sample Preparation\n(Extraction/Dilution)"];

injection [label="Injection into HPLC System"];

separation [label="Chromatographic Separation\n(C18 Column)"];

detection [label="UV Detection"];

data _analysis [label="Data Analysis\n(Quantification)"];

result [label="Concentration of\n3-Hydroxypromazine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"

sample prep -> injection;
injection -> separation;
separation -> detection;
detection -> data analysis;
data analysis -> result;

}

Workflow for HPLC analysis of 3-Hydroxypromazine.

GC-MS is a powerful technigue for the identification and quantification of metabolites. For a polar compound like 3-Hydroxypromazine, derivatizatiol
may be necessary to improve its volatility and chromatographic properties.

Proposed GC-MS Conditions:

Parameter Condition
Derivatization Silylation (e.g., with BSTFA) to cap the hydroxyl and amine groups
GC Column Capillary column with a non-polar stationary phase (e.g., DB-5ms)
Carrier Gas Helium
lonization Mode Electron lonization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

Conclusion

3-Hydroxypromazine is a key metabolite in the biotransformation of promazine. While direct experimental data on its physicochemical properties an
pharmacological profile are limited, its structural relationship to other phenothiazines allows for informed postulations regarding its biological activity
and analytical methodologies. This guide provides a consolidated resource to aid researchers in designing experiments and furthering the
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understanding of this and related compounds. Further investigation is warranted to fully characterize the properties and pharmacological significance
3-Hydroxypromazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenChChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, ress uastt

empowering scientists and researchers to drive progress in science and industry. Ontario, CA 91761, United States
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